molecular formula C25H32N4O3 B2635682 N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922014-57-1

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2635682
CAS RN: 922014-57-1
M. Wt: 436.556
InChI Key: WIRWRMDTAMYVPT-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylsulfonamide Derivatives Development

A study by Rak et al. (2016) focused on the development of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This research is significant for understanding the receptor interactions and potential therapeutic applications of similar compounds (Rak et al., 2016).

Memory Enhancement Studies

Li Ming-zhu (2010) synthesized compounds related to ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate and studied their effects on memory in mice. This research offers insights into the potential cognitive-enhancing properties of similar chemical structures (Li Ming-zhu, 2010).

HIV-1 Replication Inhibitors

Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This study highlights the potential of such compounds in antiviral therapies, specifically targeting HIV (Che et al., 2015).

Heterocyclic Enaminonitriles Studies

Yamagata et al. (1993) conducted research on heterocyclic enaminonitriles, focusing on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization. This study contributes to the understanding of heterocyclic chemistry and potential applications in various fields (Yamagata et al., 1993).

Merocyanine Dyes Synthesis

Abdel-Rahman and Khalil (1978) synthesized merocyanine dyes through the reaction of quaternary salts with N-substituted phthalimide. Their research demonstrates the potential of similar compounds in dye chemistry and related applications (Abdel-Rahman & Khalil, 1978).

Ligand Coordination Chemistry in Copper (II)

Majumder et al. (2016) designed Schiff-base ligands to explore the coordination chemistry of Copper (II), demonstrating the role of certain substituents on the chemical and magnetic properties of the resulting complexes (Majumder et al., 2016).

Isoindol-1-one Analogues for 5-HT1A Receptor Ligands

Zhuang et al. (1998) developed isoindol-1-one analogues as ligands for 5-HT1A receptors. This study contributes to the field of neuroscience and pharmacology, particularly in the development of receptor-specific agents (Zhuang et al., 1998).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-3-32-23-9-5-4-8-20(23)27-25(31)24(30)26-17-22(29-13-6-7-14-29)18-10-11-21-19(16-18)12-15-28(21)2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRWRMDTAMYVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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